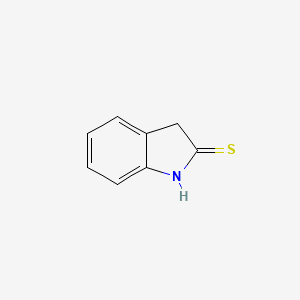

Indoline-2-thione

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Forms

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the compound bearing the official designation 1,3-dihydro-2H-indole-2-thione. This nomenclature precisely describes the molecular framework, indicating the presence of a dihydroindole ring system with a thione functional group at the 2-position. The compound possesses the molecular formula C₈H₇NS and is assigned Chemical Abstracts Service registry number 496-30-0. Alternative systematic names include 2H-indole-2-thione, 1,3-dihydro-, which emphasizes the specific hydrogenation pattern of the indole ring system.

The nomenclature complexity extends to various synonyms that reflect different naming conventions and structural perspectives. The compound is alternatively designated as benzazoline-2-thione, which highlights its relationship to the benzazoline ring system. Additional accepted names include indole-2(3H)-thione and 2,3-dihydro-1H-indole-2-thione, each emphasizing different aspects of the molecular structure. The European Community number 692-228-8 provides standardized identification within regulatory frameworks.

Structural isomerism considerations reveal that this compound can be conceptualized as existing in equilibrium with its tautomeric form, 1H-indole-2-thiol. This tautomeric relationship represents a fundamental aspect of the compound's structural chemistry, where the thione form (C=S) can interconvert with the thiol form (C-SH) through proton migration. The International Chemical Identifier key IGJWTYFTQNHSEK-UHFFFAOYSA-N provides a unique digital fingerprint for computational identification, while the Simplified Molecular Input Line Entry System notation facilitates database searches and structural comparisons.

Crystallographic Analysis and Bonding Configurations

Crystallographic investigations of this compound derivatives have provided crucial insights into the three-dimensional arrangement of atoms and the nature of intermolecular interactions within the solid state. X-ray crystallographic studies reveal that the compound adopts specific conformational preferences that are stabilized by hydrogen bonding networks and van der Waals interactions. The crystalline structure demonstrates that the indoline ring system maintains planarity, with the sulfur atom positioned to optimize electronic conjugation with the aromatic π-system.

Detailed structural analysis reveals bond length parameters that reflect the dual character of the carbon-sulfur bond in the thione functional group. The C=S bond exhibits characteristics intermediate between single and double bond character, with typical bond lengths ranging from 1.65 to 1.70 Angstroms, indicating significant π-electron delocalization. The nitrogen atom within the five-membered ring displays trigonal planar geometry, consistent with sp² hybridization and participation in the aromatic system.

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding patterns involving the nitrogen-hydrogen group and neighboring molecules. These interactions create extended networks that stabilize the crystalline arrangement and influence the physical properties of the solid material. Van der Waals forces between aromatic ring systems contribute additional stabilization through π-π stacking interactions, particularly in substituted derivatives where extended conjugation enhances these effects.

The crystallographic data for related spiro-compounds containing the this compound framework demonstrate space group P 1 21/a 1 symmetry with unit cell parameters a = 11.9699 Å, b = 12.3375 Å, c = 17.8027 Å, and β = 100.192°. These measurements provide quantitative descriptions of the molecular packing efficiency and reveal how structural modifications influence solid-state organization.

Tautomeric Equilibria with 2-Mercaptoindole Derivatives

The tautomeric relationship between this compound and 2-mercaptoindole represents one of the most fundamental aspects of this compound's structural chemistry. This equilibrium involves the migration of a hydrogen atom between the nitrogen and sulfur centers, resulting in interconversion between the cyclic thioamide form and the aromatic thiol form. Spectroscopic evidence indicates that the position of this equilibrium is highly dependent on solvent polarity, temperature, and the presence of substituents on the ring system.

In protic solvents such as ethanol, nuclear magnetic resonance studies demonstrate that 3-arylindoline-2-thiones exist as tautomeric mixtures of both forms, with the thione form generally predominating. The equilibrium constant for this tautomerization varies significantly with structural modifications, particularly substitution at the 3-position of the indoline ring. Unsubstituted this compound shows a strong preference for the thione form in solution, while certain substitution patterns can shift the equilibrium toward the thiol tautomer.

Quantum mechanical calculations using Monte Carlo methods and Møller-Plesset perturbation theory have provided theoretical insights into the energetics of tautomeric interconversion. These studies indicate that in the gas phase, the thiol form is typically more stable by approximately 8 kilocalories per mole, while in aqueous solution, the thione form becomes thermodynamically favored due to differential solvation effects. The calculated differential Gibbs free energy in aqueous solution favors the thione form by 1.9 kilocalories per mole.

The mechanism of tautomeric interconversion has been investigated through computational studies that reveal two distinct pathways: direct intramolecular proton transfer and water-assisted transfer. The direct mechanism involves a high energy barrier of approximately 34.4 kilocalories per mole in the gas phase, while water-assisted transfer reduces this barrier to 17.2 kilocalories per mole. These findings explain the solvent-dependent nature of the tautomeric equilibrium and provide mechanistic understanding of the interconversion process.

Electronic Structure Analysis via Molecular Orbital Theory

Molecular orbital analysis of this compound reveals complex electronic structures that arise from the interaction between the aromatic π-system and the sulfur-containing heteroatom. Semiempirical calculations using the Intermediate Neglect of Differential Overlap method with Configuration Interaction Singles have identified the primary molecular orbitals responsible for the compound's spectroscopic properties and chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital exhibit significant contributions from both the indoline ring system and the thione functional group.

Electronic absorption spectroscopy combined with theoretical calculations demonstrates that this compound exhibits two primary electronic transitions in the ultraviolet region. The first transition, characterized as n→π* in nature, involves promotion of a non-bonding electron from the sulfur atom to an antibonding π* orbital of the aromatic system. The second transition, classified as π→π*, represents excitation within the extended conjugated system and appears at higher energy in the ultraviolet-B spectral range.

The electronic charge distribution analysis reveals that the sulfur atom carries significant negative charge density, making it an active site for electrophilic attack, while the carbon atom of the thione group exhibits partial positive character. This charge separation contributes to the compound's reactivity patterns and explains its behavior as both a nucleophile and electrophile depending on reaction conditions. The nitrogen atom participates in the aromatic π-system while maintaining a lone pair that can engage in hydrogen bonding interactions.

Density functional theory calculations provide quantitative descriptions of orbital energies and electron density distributions that correlate with experimental observations of chemical reactivity. The calculated molecular orbitals show that the six main orbitals involved in the first two singlet electronic excited states are distributed across both the benzene ring portion and the five-membered heterocyclic ring, indicating extensive electronic delocalization throughout the molecular framework.

Eigenschaften

IUPAC Name |

1,3-dihydroindole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-8-5-6-3-1-2-4-7(6)9-8/h1-4H,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJWTYFTQNHSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197921 | |

| Record name | 2-Indolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-30-0 | |

| Record name | 2-Indolinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Indolinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Indolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dihydro-indole-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indoline-2-thione can be synthesized through the thiation of 2-oxindole. This process involves the use of reagents such as phosphorus pentasulfide (P₄S₁₀) in solvents like acetonitrile and dimethyl sulfone . Another method involves the reaction of 1,2-diaza-1,3-dienes with this compound in methanol at room temperature, resulting in the formation of 2-carboxylated thieno[2,3-b]indoles .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: Indoline-2-thione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Photochemical desulphurization in the presence of triethylamine yields indolines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Triethylamine under photochemical conditions.

Substitution: Magnesium iodide (MgI₂) as a catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Indolines.

Substitution: Indole-fused dihydrothiopyrano scaffolds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indoline-2-thione derivatives. A study conducted on 3-substituted indole derivatives, including this compound, demonstrated effective inhibition against various microorganisms. The most active compounds exhibited minimum inhibitory concentration (MIC) values as low as 125 µg/mL against pathogens such as Staphylococcus aureus and Salmonella enterica . Molecular docking studies indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their favorable drug-like properties .

| Compound | MIC (µg/mL) | Active Against |

|---|---|---|

| 2 | 125 | S. enterica |

| 4 | 125 | MRSA |

| 5 | 125 | MRSA |

Anticancer Properties

This compound has shown promising results in anticancer research. A review of various indole derivatives indicated that modifications at the third position of the indole ring significantly enhance their cytotoxicity against cancer cell lines. For instance, certain derivatives demonstrated IC50 values below 0.1 µM against multiple cancer types, including breast and lung cancers . The mechanism of action often involves disruption of tubulin polymerization, which is crucial for cancer cell division.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3 | MGC-803 (gastric) | 0.011 |

| 7 | MCF-7 (breast) | 0.52 |

| 9 | A549 (lung) | 0.34 |

Antiviral Activity

The antiviral potential of this compound derivatives has also been explored, particularly in the context of SARS-CoV-2. Compounds synthesized from spiro-3-indolin-2-one exhibited significant antiviral activity with IC50 values lower than standard treatments like chloroquine . This positions indoline derivatives as a viable option for developing new antiviral therapies.

Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved significantly. Recent advancements include metal-free methods for creating complex structures from readily available starting materials. For example, a novel approach using 1,2-diaza-1,3-dienes has been developed to synthesize thieno[2,3-b]indoles efficiently . This method not only simplifies the synthesis process but also enhances the yield and purity of the final products.

Case Studies

- Antimicrobial Study : A comprehensive evaluation of 18 different indole derivatives revealed that compounds with specific substitutions showed enhanced antimicrobial activity against resistant strains like MRSA. The study utilized molecular docking to predict binding affinities and establish structure-activity relationships .

- Anticancer Research : In a series of experiments focusing on tubulin-targeting agents, several indoline derivatives were identified as potent inhibitors of tubulin polymerization, leading to significant cytotoxic effects in vitro and in vivo .

- Antiviral Efficacy : A study assessing the efficacy of synthesized spiro-indolin compounds against SARS-CoV-2 demonstrated that certain derivatives had IC50 values significantly lower than established antiviral drugs, indicating their potential as therapeutic agents during viral outbreaks .

Wirkmechanismus

The mechanism of action of indoline-2-thione involves its role as a binucleophilic synthon, facilitating the formation of various heterocyclic compounds. It participates in reactions through its thione group, enabling the formation of new bonds and the creation of complex molecular structures .

Vergleich Mit ähnlichen Verbindungen

Photochemical and Structural Properties

- Tautomerism and pH-Dependent Behavior : In aqueous solutions, indoline-2-thione exists predominantly as the thiolactam tautomer (1a), with its equilibrium shifting under acidic conditions. Neutral solutions favor the formation of 2,2'-biindole via photodimerization, while acidic conditions promote desulfurization to indole .

- Excited-State Reactivity : The compound exhibits a pH-dependent photochemical quantum yield (up to 1.3 at 334 nm in acidic conditions) and a triplet-state energy of 281 kJ/mol, comparable to 2-mercaptobenzothiazole .

Comparison with Pyrrolidine-2-Thione

| Property | This compound | Pyrrolidine-2-Thione |

|---|---|---|

| Cycloaddition Reactivity | High reactivity in [3 + 3] cycloadditions due to aromatic stabilization of products | Lower reactivity; lacks aromatization driving force |

| Product Yield | 68–73% yield in Sc(OTf)₃-catalyzed reactions | 68% yield under identical conditions |

| Mechanistic Insight | Aromatization of the indole ring lowers activation energy | No aromatic stabilization, higher energy barriers |

Key Insight : The aromatic indole product stabilizes transition states, enabling this compound to outperform pyrrolidine-2-thione in enantioselective cycloadditions .

Comparison with Indolin-2-One

| Property | This compound | Indolin-2-One |

|---|---|---|

| Enolization Energy | 9.85 kcal/mol (facilitates nucleophilic attack) | 16.61 kcal/mol (kinetically inert) |

| Catalytic Activity | Forms thiopyrano-indoles in >90% ee | No reaction under identical conditions |

| DFT Analysis | Stable H-bonded complex (ΔG = 3.75 kcal/mol) | Unstable complex (ΔG = 8.80 kcal/mol) |

Key Insight: The thione group’s electron-withdrawing nature and lower enolization energy make this compound more reactive in thiourea-catalyzed [3 + 3] cyclizations .

Comparison with Other Thione Derivatives

Bioactive Thiones

- 3,4-Dihydroquinazoline-2-thione & Benzimidazole-2-thione: Exhibit <50% melanogenesis inhibition at 30 µM. this compound derivatives (e.g., 3a) achieve >100% inhibition (IC₅₀ = 1.40 µM) due to enhanced hydrophobic interactions .

- Thieno[2,3-b]indoles: Synthesized from this compound via base-mediated reactions; electron-donating substituents reduce yields (e.g., 82b: 38% vs. 82a: 76%) .

Catalytic Performance

- Bromo-Substituted this compound : Reduced catalytic efficiency (54% ee vs. >90% ee for unsubstituted analogs) due to steric hindrance .

Substituent Effects on Reactivity and Bioactivity

- Hydrophobic Substituents: Enhance melanogenesis inhibition (e.g., 3-(4-methylphenyl)-indoline-2-thione: IC₅₀ = 0.296 µM) .

- Electron-Withdrawing Groups: Improve cycloaddition regioselectivity but may reduce yields in thienoindole synthesis .

Biologische Aktivität

Indoline-2-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, antioxidant, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including multicomponent reactions involving indoles and carbon disulfide (CS₂). This process allows for the creation of functionalized derivatives that exhibit enhanced biological activities. For instance, one study reported the stereoselective synthesis of (Z)-3-((arylamino)methylene)indoline-2-thiones, yielding compounds with moderate to good yields that can be further derivatized for biological evaluation .

Antimicrobial Activity

This compound derivatives have been evaluated for their antimicrobial properties against a range of pathogens. A study highlighted the effectiveness of certain 3-substituted indole-2-thione derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other bacteria. The minimum inhibitory concentration (MIC) values were determined, with some compounds showing promising activity comparable to standard antibiotics like gentamicin .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2 | 125 | Salmonella enterica |

| 4 | 125 | MRSA |

| 5 | 125 | Klebsiella pneumoniae |

| 6 | 125 | Candida krusei |

Antioxidant Properties

The antioxidant potential of this compound has been investigated using various assays, including the oxygen radical absorbance capacity (ORAC) assay. These studies demonstrated that indoline derivatives effectively scavenge reactive oxygen species (ROS), indicating their potential as protective agents against oxidative stress . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the indoline ring enhance radical scavenging activity.

Anticancer Activity

This compound compounds have also shown promise in cancer research. A notable study indicated that certain indole derivatives inhibit melanin synthesis in melanoma cells, suggesting potential applications in skin cancer treatment. The most potent compound exhibited over 100% inhibition at a concentration of 30 µM, with an IC50 value of 1.40 µM .

Case Study: SARS-CoV-2 Inhibition

Recent research has identified indoline derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). Compounds containing an indoline moiety demonstrated significant antiviral activity, blocking virus replication without cytotoxic effects at high concentrations. For example, one compound showed an EC50 value of 4.2 µM against SARS-CoV-2, highlighting the therapeutic potential of this compound in combating viral infections .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Indoline-2-thione for reproducibility in academic settings?

- Methodological Answer : Follow standardized protocols for heterocyclic compound synthesis, emphasizing solvent selection, temperature control, and catalyst optimization. Use high-purity reagents and validate each step via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) monitoring. Document deviations meticulously to enable replication .

- Key Considerations : Include detailed characterization data (e.g., melting point, IR, H/C NMR) in the main manuscript for novel derivatives, with supplementary files for repetitive procedures .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Prioritize NMR for structural elucidation (e.g., distinguishing thione tautomers) and mass spectrometry (MS) for molecular weight confirmation. Pair with X-ray crystallography for absolute configuration determination. Cross-reference spectral data with literature to validate purity and identity .

- Data Contradiction Tip : If NMR signals conflict with predicted structures, re-examine reaction conditions for potential byproducts or tautomeric equilibria .

Q. How should researchers formulate hypothesis-driven questions for this compound bioactivity studies?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to define scope. Example: “Does this compound (Intervention) exhibit higher antioxidant activity (Outcome) compared to ascorbic acid (Comparison) in vitro (Population)?” .

- Avoid Pitfalls : Ensure hypotheses are testable within resource constraints and align with existing literature gaps .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data in this compound’s reaction mechanisms?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways and identify intermediates. Compare theoretical NMR/IR spectra with experimental data to validate mechanistic hypotheses. Use software like Gaussian or ORCA for simulations, and document computational parameters (basis sets, solvation models) for transparency .

- Data Integration : Cross-validate with kinetic studies (e.g., Eyring plots) to reconcile discrepancies between experimental and theoretical activation energies .

Q. What strategies mitigate biases in interpreting this compound’s pharmacological data?

- Methodological Answer : Implement double-blinded assays for bioactivity studies and use negative/positive controls. Apply statistical rigor (e.g., ANOVA with post-hoc tests) to distinguish signal from noise. Pre-register protocols on platforms like Open Science Framework to reduce confirmation bias .

- Ethical Compliance : Disclose all funding sources and potential conflicts of interest in the manuscript’s “Author Declarations” section .

Q. How can researchers design mixed-methods studies to explore this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Combine quantitative SAR models (e.g., QSAR) with qualitative crystallographic data to identify key functional groups. Use Boolean search strategies to mine databases like Reaxys or SciFinder for analogous compounds, filtering by bioactivity and synthetic feasibility .

- Iterative Workflow : Refine research questions iteratively based on preliminary data, ensuring alignment with FINER criteria .

Data Presentation & Analysis Guidelines

Q. How should contradictory spectral data for this compound derivatives be reported?

- Methodological Answer : Present raw data in supplementary files and highlight anomalies in the discussion. Propose plausible explanations (e.g., solvent polarity effects on tautomerism) and suggest follow-up experiments (e.g., variable-temperature NMR) .

- Visualization : Use tables to compare experimental vs. literature values, with footnotes explaining deviations .

Q. What are best practices for documenting this compound’s synthetic procedures to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.